3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride

Catalog No.
S14034411
CAS No.
M.F
C5H9ClF3N
M. Wt
175.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)-3-fluoropyrrolidine hydrochlori...

Product Name

3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride

IUPAC Name

3-(difluoromethyl)-3-fluoropyrrolidine;hydrochloride

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

InChI

InChI=1S/C5H8F3N.ClH/c6-4(7)5(8)1-2-9-3-5;/h4,9H,1-3H2;1H

InChI Key

UOVXTEGEVZNUHT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C(F)F)F.Cl

3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride is a fluorinated heterocyclic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with difluoromethyl and fluorine groups. The molecular formula of this compound is C5_5H9_9ClF2_2N, and it has a molecular weight of approximately 157.59 g/mol. The compound is typically presented as a gray solid and exhibits interesting physical and chemical properties that make it valuable in various applications, particularly in medicinal chemistry and material science.

The structure can be represented using the Simplified Molecular Input Line Entry System (SMILES) notation as CC1CNCC1(F)F.Cl, indicating the presence of both fluorine atoms and the hydrochloride moiety, which enhances its solubility in polar solvents .

Typical of fluorinated compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of fluorine atoms can enhance the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack.
  • Fluorination Reactions: The compound can undergo further fluorination due to the presence of reactive sites in the pyrrolidine ring.
  • Formation of Organometallic Complexes: Research has shown that difluoro complexes with platinum(II) exhibit exceptional stability, which could be relevant for reactions involving this compound.

The biological activity of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride is primarily explored in the context of medicinal chemistry. Fluorinated compounds often exhibit enhanced pharmacological properties, including improved metabolic stability and bioavailability. Specific studies have indicated that derivatives of pyrrolidine compounds can act as enzyme inhibitors and may have applications in treating various diseases, including cancer and neurological disorders .

Synthesis methods for 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride typically involve:

  • Fluorination Techniques: Utilizing reagents such as N-fluoro compounds or organofluorine reagents to introduce fluorine into the pyrrolidine structure.
  • Cyclization Reactions: Starting from suitable precursors, cyclization can be achieved through methods such as nucleophilic substitution or condensation reactions.
  • Chiral Synthesis: Enantioselective synthesis routes are also explored to produce specific enantiomers for biological testing .

This compound finds utility in several areas:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly those targeting neurological pathways or acting as enzyme inhibitors.
  • Material Science: Used in developing functional materials such as ionic liquids and advanced battery technologies due to its unique properties .
  • Research

Interaction studies involving 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride focus on its binding affinity and efficacy against various biological targets. These studies often involve:

  • Enzyme Binding Assays: Evaluating how well the compound interacts with specific enzymes, which can provide insights into its potential therapeutic uses.
  • Cellular Studies: Assessing the compound's effects on cell viability and function, which is crucial for understanding its pharmacological profile .

Several compounds share structural similarities with 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoropyrrolidine hydrochlorideC4_4H9_9ClFLacks difluoromethyl group; used in drug synthesis
4-Fluoro-2-methylpyrrolidineC5_5H9_9ClFDifferent substitution pattern; potential enzyme inhibitor
3,3-Difluoro-4-methylpyrrolidineC5_5H10_10ClF2_2NSimilar difluoro structure; explored for organometallic applications

Uniqueness

The uniqueness of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride lies in its specific combination of difluoromethyl and fluorine substituents on the pyrrolidine ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it particularly interesting for applications in medicinal chemistry where fluorinated compounds are known to enhance drug properties .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.0375615 g/mol

Monoisotopic Mass

175.0375615 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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